

Commercial Availability and Technical Guide for 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-1-phenylethanol**

Cat. No.: **B167369**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for **2-Chloro-1-phenylethanol**. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral intermediate for pharmaceutical and fine chemical synthesis. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Commercial Availability and Suppliers

2-Chloro-1-phenylethanol is commercially available from a variety of chemical suppliers, primarily as a racemic mixture and as individual (R)- and (S)-enantiomers. The typical purity offered is $\geq 97\%$. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Name	CAS Number	Purity	Available Forms
Thermo Scientific Chemicals (formerly Alfa Aesar)	(+/-)-2-Chloro-1-phenylethanol	1674-30-2	≥96.0% (GC)	Liquid
Sigma-Aldrich	(R)-(-)-2-Chloro-1-phenylethanol	56751-12-3	97%	Liquid
(S)-(+)-2-Chloro-1-phenylethanol	70111-05-6	≥98% (GC)	Liquid	
Tokyo Chemical Industry (TCI)	2-Chloro-1-phenylethanol	1674-30-2	>98.0% (GC)	Liquid
Chem-Impex International	(R)-(-)-2-Chloro-1-phenylethanol	56751-12-3	-	Liquid
(S)-(+)-2-Chloro-1-phenylethanol	70111-05-6	≥ 98% (GC)	Liquid	
LookChem	(+/-)-2-Chloro-1-phenylethanol	1674-30-2	95.00% to 97%	Liquid

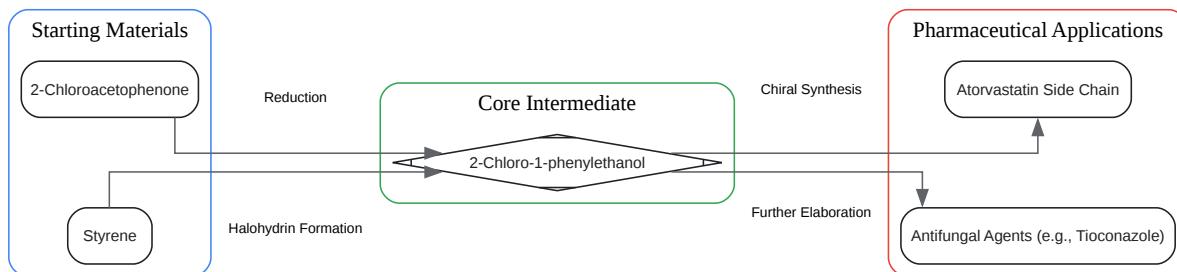
Quantitative Data

The following tables summarize the key physical and chemical properties of **2-Chloro-1-phenylethanol** based on data from supplier specifications and Certificates of Analysis.[\[1\]](#)[\[2\]](#)

Table 2.1: General Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO	[2]
Molecular Weight	156.61 g/mol	[1]
Appearance	Clear colorless to yellow or yellow/green liquid	[2]
CAS Number (Racemate)	1674-30-2	[2]
CAS Number (R)-enantiomer	56751-12-3	[1]
CAS Number (S)-enantiomer	70111-05-6	

Table 2.2: Physical and Chemical Properties


Property	Value	Conditions
Purity (GC)	≥96.0% - >98.0%	-
Refractive Index (n ₂₀ /D)	1.5455 - 1.5535	@ 20°C
Density	1.185 g/mL	@ 25°C
Boiling Point	114 °C	@ 10 mmHg
Flash Point	114.2 °C	Closed cup
Optical Rotation ([α] ₂₀ /D)	-48° (c=2.8 in cyclohexane) for (R)-enantiomer	-

Applications in Drug Development

2-Chloro-1-phenylethanol, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of chiral side chains of blockbuster drugs.[3]

One of the most notable applications is in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor). The chiral side chain of Atorvastatin is synthesized from **(R)-2-chloro-1-phenylethanol**, highlighting the importance of enantiopurity in the final drug's efficacy.[3] It is also a key intermediate for a class of antifungal agents. The configuration of the **2-chloro-1-**

phenylethanol core is a determining factor for the stereochemistry of phenethylimidazole antifungal drugs like tioconazole.[4]

[Click to download full resolution via product page](#)

Synthesis Pathways of **2-Chloro-1-phenylethanol** and its Applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-Chloro-1-phenylethanol**.

Synthesis Protocols

This method is adapted from the synthesis of the analogous 2-bromo-1-phenylethanol.[5]

Materials:

- Styrene
- N-Chlorosuccinimide (NCS)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether

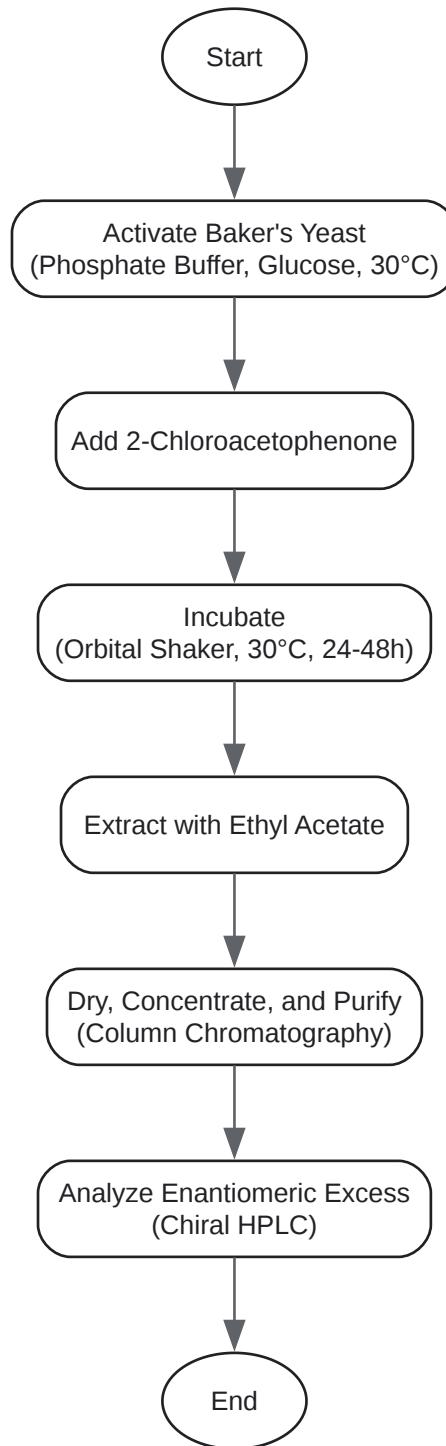
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve styrene (1 equivalent) in a 1:1 mixture of DMSO and water.
- Cool the mixture in an ice bath and add N-Chlorosuccinimide (1.1 equivalents) portion-wise with stirring.
- Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
- Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
- Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude **2-Chloro-1-phenylethanol**.
- Purify the crude product by column chromatography on silica gel.

This protocol is based on a patented method utilizing baker's yeast for the asymmetric reduction of 2-chloroacetophenone.[\[4\]](#)

Materials:


- 2-Chloroacetophenone

- Baker's yeast (*Saccharomyces cerevisiae*)
- Glucose
- Phosphate buffer (pH 7.0)
- Erlenmeyer flask
- Orbital shaker
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Activate the baker's yeast by suspending it in a phosphate buffer (pH 7.0) containing glucose in an Erlenmeyer flask.
- Incubate the mixture in an orbital shaker at 30°C for 30 minutes.
- Add 2-chloroacetophenone to the activated yeast culture.
- Continue the incubation in the orbital shaker at 30°C for 24-48 hours. Monitor the reaction progress by GC or TLC.
- After the reaction is complete, extract the mixture with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting **(S)-2-chloro-1-phenylethanol** can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Asymmetric Synthesis Workflow

[Click to download full resolution via product page](#)

Biocatalytic Synthesis Workflow.

Analytical Protocols

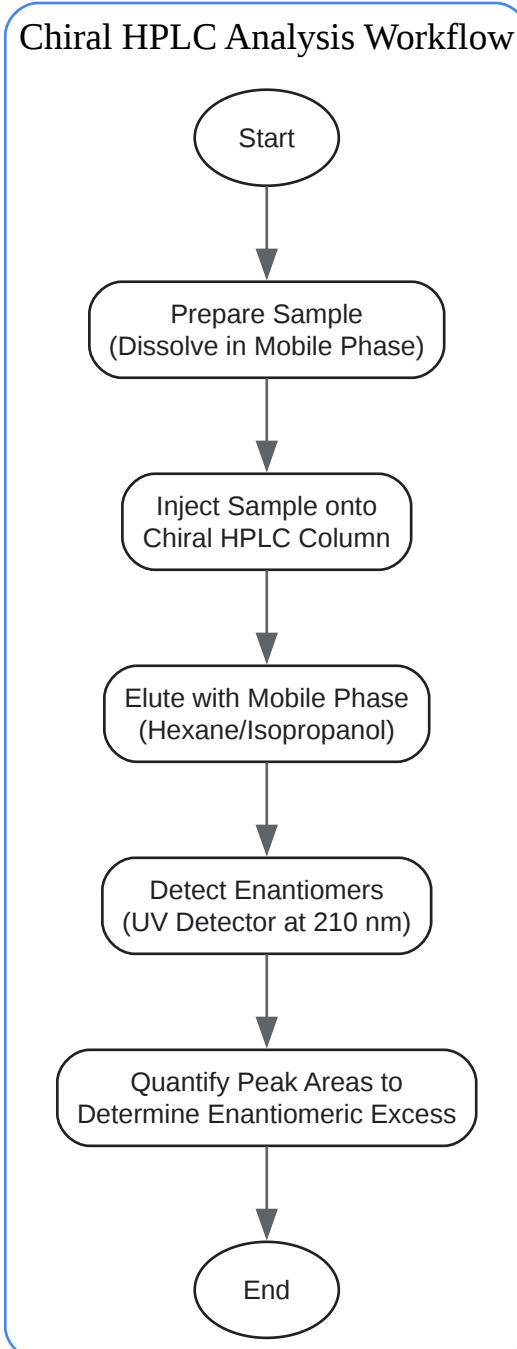
This is a general method adaptable for the analysis of **2-Chloro-1-phenylethanol**, based on protocols for similar compounds.[\[6\]](#)[\[7\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

GC-MS Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness
- Carrier Gas: Helium, constant flow of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 240°C
 - Hold at 240°C for 5 minutes
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-300


This protocol provides a starting point for the chiral separation of **2-Chloro-1-phenylethanol** enantiomers, based on general methods for chiral alcohols.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

HPLC Conditions:

- Column: Chiralcel OD-H (250 x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve the sample in the mobile phase.

[Click to download full resolution via product page](#)

Chiral HPLC Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 2. L14538.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. analchemres.org [analchemres.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-Chloro-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167369#commercial-availability-and-suppliers-of-2-chloro-1-phenylethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com